molecular formula C10H22N2 B3069913 [(1-Isobutylpiperidin-3-yl)methyl]amine CAS No. 1000416-60-3

[(1-Isobutylpiperidin-3-yl)methyl]amine

Cat. No.: B3069913
CAS No.: 1000416-60-3
M. Wt: 170.3 g/mol
InChI Key: AFYKCTGWHMTWLK-UHFFFAOYSA-N
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Description

[(1-Isobutylpiperidin-3-yl)methyl]amine is a piperidine-derived amine featuring an isobutyl group at the 1-position and a methylamine substituent at the 3-position of the piperidine ring. Piperidine derivatives are widely explored in medicinal chemistry due to their versatility in modulating physicochemical properties and biological activity, particularly in targeting neurotransmitter systems or viral enzymes .

Properties

IUPAC Name

[1-(2-methylpropyl)piperidin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-9(2)7-12-5-3-4-10(6-11)8-12/h9-10H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYKCTGWHMTWLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCCC(C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Isobutylpiperidin-3-yl)methyl]amine typically involves the reaction of 3-piperidinemethanamine with isobutyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

[(1-Isobutylpiperidin-3-yl)methyl]amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Amides and nitriles.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

[(1-Isobutylpiperidin-3-yl)methyl]amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of [(1-Isobutylpiperidin-3-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of neurotransmitter release. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below highlights key structural and molecular differences between [(1-Isobutylpiperidin-3-yl)methyl]amine and related piperidine derivatives:

Compound Name Substituents (Piperidine Ring) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound* 1-Isobutyl, 3-CH2NH2 C10H22N2 170.30 Hypothetical: High lipophilicity for CNS targeting
[(1-Methylpiperidin-4-yl)methyl]amine·2HCl 1-Methyl, 4-CH2NH2 C7H17N2Cl2 195.10 Neurotropic alphavirus inhibitor
Methyl(piperidin-3-ylmethyl)(propan-2-yl)amine 3-CH2N(CH3)(CH(CH3)2) C10H22N2 170.30 Used in reductive amination protocols
Isopropyl-(1-methyl-piperidin-3-yl)-amine 1-Methyl, 3-NHCH(CH3)2 C9H20N2 156.27 Intermediate in bioactive molecule synthesis

*Hypothetical structure inferred from analogs.

Key Observations:
  • In contrast, [(1-Methylpiperidin-4-yl)methyl]amine·2HCl has lower lipophilicity due to its hydrophilic hydrochloride salt form .
  • Positional Isomerism : Substituents at the 1-position (e.g., isobutyl vs. methyl) influence steric hindrance and conformational flexibility, affecting receptor binding. For example, 3-position methylamine groups (as in the target compound) may favor interactions with polar enzyme active sites compared to 4-position analogs .

Biological Activity

[(1-Isobutylpiperidin-3-yl)methyl]amine is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_{12}H_{20}N_2
  • Molecular Weight : 196.30 g/mol

This compound features a piperidine ring substituted with an isobutyl group and a methylamine moiety, which contributes to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of enzyme inhibition and receptor modulation.

1. Enzyme Inhibition

One of the primary areas of investigation has been the compound's role as an inhibitor of specific enzymes. For instance, studies have explored its inhibitory effects on Rho kinase, an enzyme involved in various cellular processes such as muscle contraction and cell proliferation. The inhibition of Rho kinase has therapeutic implications for diseases like hypertension and cancer .

2. Receptor Modulation

The compound has also been studied for its interaction with neurotransmitter receptors. It has shown potential as a modulator of serotonin receptors, which are critical in mood regulation and have implications in treating depression and anxiety disorders .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Rho Kinase Inhibition : In a preclinical study, this compound demonstrated significant inhibition of Rho kinase activity, leading to reduced smooth muscle contraction in vitro. This suggests potential applications in treating vascular disorders .
  • Neurotransmitter Interaction : Another study focused on the compound's interaction with serotonin receptors, revealing that it acts as a partial agonist at the 5-HT1A receptor. This activity could be beneficial in developing treatments for anxiety and mood disorders .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies conducted on this compound have provided insights into how structural modifications impact its biological activity. Key findings include:

ModificationEffect on ActivityReference
Isobutyl groupIncreased Rho kinase inhibition
Methylamine moietyEnhanced receptor binding affinity

These findings underscore the importance of specific structural elements in determining the compound's efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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